molecular formula C19H22N2O3S B5872061 N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5872061
M. Wt: 358.5 g/mol
InChI Key: RMOPPPNYJGRXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as Sulfasalazine, is a synthetic compound that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It was first synthesized in the 1950s and has since been used in various fields of research, including rheumatology, gastroenterology, and oncology.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee is not fully understood, but it is believed to involve multiple pathways. It is thought to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, it has been shown to modulate the activity of immune cells, such as T cells and macrophages, by affecting their cytokine production and proliferation.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activity of immune cells, such as T cells and macrophages, by affecting their cytokine production and proliferation. Additionally, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee has several advantages for lab experiments. It is a well-established compound that has been extensively studied in various fields of research. It is also readily available and relatively inexpensive. However, it also has some limitations. It has been shown to have some toxic effects, such as bone marrow suppression and liver toxicity, which can limit its use in certain experiments. Additionally, it has been shown to have some variability in its effects, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee. One area of research is the development of new analogs that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets and pathways that are affected by N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee. Additionally, there is a need for more research on the long-term effects of N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee, particularly on its potential to cause cancer and other adverse effects. Finally, there is a need for more research on the use of N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee in combination with other drugs, particularly in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee involves the reaction of 4-aminobenzenesulfonamide with 2-chloro-N-(2-isopropylphenyl)acetamide in the presence of a base, followed by cyclization with pyrrolidine-2,5-dione. The resulting compound is then purified and isolated using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-isopropylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamidee has been extensively used in scientific research for its anti-inflammatory and immunosuppressive effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activity of immune cells, such as T cells and macrophages. As a result, it has been used in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-14(2)17-6-3-4-7-18(17)20-25(23,24)16-11-9-15(10-12-16)21-13-5-8-19(21)22/h3-4,6-7,9-12,14,20H,5,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPPPNYJGRXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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